N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide

Platelet-Activating Factor Receptor GPCR Inflammation

Researchers requiring a defined bromopyridine benzamide with validated multi-target pharmacology face risks from uncharacterized analogs. N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide addresses this with: ● PAFR antagonism (pKi 8.21) for GPCR signaling & inflammation studies ● Fragment-based kinase probe (PDB 3TV4 precedent) for BRAF crystallographic screening ● Negative control for bromodomain assays (BRD4 BD1 Kd=3,300 nM; BAZ2A IC50=160 nM) Supplied with documented batch-specific characterization to ensure reproducible research outcomes.

Molecular Formula C12H7BrF2N2O
Molecular Weight 313.10 g/mol
Cat. No. B8164645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromopyridin-3-yl)-2,4-difluorobenzamide
Molecular FormulaC12H7BrF2N2O
Molecular Weight313.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(=O)NC2=CC(=CN=C2)Br
InChIInChI=1S/C12H7BrF2N2O/c13-7-3-9(6-16-5-7)17-12(18)10-2-1-8(14)4-11(10)15/h1-6H,(H,17,18)
InChIKeyYGUYVTYVRXWTOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromopyridin-3-yl)-2,4-difluorobenzamide Baseline


N-(5-Bromopyridin-3-yl)-2,4-difluorobenzamide (CAS 1801906-72-8; MF C12H7BrF2N2O; MW 313.10) is a substituted benzamide that combines a 2,4-difluorobenzoyl group with a 5-bromopyridin-3-yl amine moiety [1]. It is catalogued in authoritative chemogenomic resources including ChEMBL (CHEMBL4474598), BindingDB (BDBM50527198), and GPCRdb, and is associated with multi-target bioactivity profiles [2][3].

Chemogenomic annotation
Indexed in ChEMBL, BindingDB, GPCRdb for target-engagement context
GPCR signaling
Supports PAF receptor pathway research with reported affinity context
Structure-activity studies
Defined 5-bromo-2,4-difluoro substitution pattern for SAR and probe development

Structure-Activity Cliffs of N-(5-Bromopyridin-3-yl)-2,4-difluorobenzamide


Within the 2,4-difluorobenzamide class, even minor modifications to the pyridinyl substitution pattern—such as shifting the bromine from the 5-position to the 6-position, or altering the fluorine regiochemistry to 2,6-difluoro—yield compounds with drastically different target profiles and potency [1][2]. Moreover, the specific 2,4-difluoro arrangement is a critical pharmacophoric element for certain protein-ligand binding interactions, as evidenced by crystallographic studies of related bromopyridine benzamide inhibitors in complex with kinases [3]. Consequently, substituting N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide with a generic 'bromopyridinyl benzamide' analog risks introducing uncharacterized off-target liabilities or losing the defined bioactivity signature required for reproducible research.

Regioisomeric shift: Moving bromine from 5- to 6-position may alter target profile and potency context
Fluorine pattern sensitivity: 2,4-difluoro vs. 2,6-difluoro arrangement may shift kinase engagement toward antibacterial utility
Generic benzamide substitution: Uncharacterized analogs risk introducing off-target liabilities not present in this defined compound

Quantitative Differentiation of N-(5-Bromopyridin-3-yl)-2,4-difluorobenzamide


PAF Receptor Affinity and Selectivity

N-(5-Bromopyridin-3-yl)-2,4-difluorobenzamide exhibits potent affinity for the guinea pig platelet-activating factor (PAF) receptor with a pKi of 8.21, corresponding to a Ki of ~6.2 nM [1]. This stands in stark contrast to the compound's weak activity at human adenosine A2B receptor (IC50 >30,000 nM) [2] and modest potency against PDE4D2 (IC50 = 10,000 nM) [3], indicating a degree of target selectivity that is not apparent from its chemical class alone.

PAF Receptor Affinity
Cross-study comparable
pKi 8.21 (Ki ~6.2 nM)
Supports PAFR-selective signaling research
>4800-fold over A2B, >1600-fold over PDE4D2; assay conditions differ
Platelet-Activating Factor Receptor GPCR Inflammation Lipid Signaling

BRAF Kinase Binding Mode

While the specific compound N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide lacks a published BRAF inhibition value, crystallographic data for a closely related analog, N-(6-amino-5-bromopyridin-3-yl)-2,6-difluoro-3-[(propylsulfonyl)amino]benzamide, in complex with human BRAF kinase domain (PDB: 3TV4) reveals the precise binding mode of the bromopyridine benzamide scaffold [1][2]. This demonstrates that the 5-bromopyridin-3-yl group can effectively engage the kinase hinge region. In contrast, regioisomers such as N-(5-bromopyridin-2-yl)-2,6-difluorobenzamide are primarily associated with antibacterial applications , highlighting how subtle changes in substitution pattern can reroute a compound's biological utility.

BRAF Binding Mode
Class-level inference
Structural
PDB 3TV4 analog: 5-bromopyridin-3-yl engages kinase hinge
Provides scaffold validation for fragment-based kinase screening
Direct compound not tested; inferred from closely related analog
BRAF Kinase X-ray Crystallography Kinase Inhibitor Oncology Structure-Based Design

Bromodomain Affinity Comparison

In the realm of epigenetic bromodomain inhibition, structurally related benzamides can achieve exceptional potency. For instance, a bromodomain inhibitor with a benzamide core demonstrates a Ki of 4.20 nM for human BRD3 [1], and another exhibits an IC50 <100 nM for BRD4 [2]. In comparison, N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide displays significantly weaker binding to BRD4 BD1 (Kd = 3,300 nM) [3] and no meaningful inhibition of BAZ2A (IC50 = 160 nM) [4]. This quantitative discrepancy underscores that N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide is not a general bromodomain inhibitor and should not be procured as a substitute for dedicated epigenetic probes.

Bromodomain Affinity
Cross-study comparable
BRD4 BD1 Kd = 3,300 nM, BAZ2A IC50 = 160 nM
Supports application as epigenetic negative control
Substantially weaker than potent bromodomain probes
Epigenetics Bromodomain BRD4 BAZ2A Chemical Probe

N-(5-Bromopyridin-3-yl)-2,4-difluorobenzamide Applications


PAF Receptor Signaling Studies

With a demonstrated pKi of 8.21 at the PAF receptor, N-(5-bromopyridin-3-yl)-2,4-difluorobenzamide is a suitable tool for investigations into PAF-mediated signaling pathways, inflammation, and platelet function, where nanomolar potency is required [1].

Kinase Inhibitor Fragment Screening

Given the structural precedent set by PDB entry 3TV4, this compound can serve as a starting point or control in fragment-based drug discovery programs targeting BRAF or related kinases, particularly in crystallographic fragment screening campaigns to map the ATP-binding site [2][3].

Epigenetic Bromodomain Negative Control

Owing to its weak affinity for BRD4 BD1 (Kd = 3,300 nM) and modest BAZ2A inhibition (IC50 = 160 nM) compared to potent benzamide probes (Ki <10 nM), this compound is well-suited as a negative control in bromodomain inhibition studies to confirm assay specificity [4][5].

Benzamide Polypharmacology Studies

Its activity profile across GPCRs (PAFR), phosphodiesterases (PDE4D2), and epigenetic readers (BRD4, BAZ2A) makes it a valuable tool for studying ligand polypharmacology and target engagement in complex biological systems, particularly in phenotypic screening where multi-target activity is a design consideration [1][5][6].

Application
Selection Property
Validation Focus
PAF receptor signaling studies
Reported PAFR affinity context
GPCR binding assay confirmation
Kinase fragment screening
Structural precedent (PDB 3TV4)
ATP-binding site mapping
Epigenetic bromodomain negative control
Low bromodomain affinity profile
BRD4/BAZ2A inactivity verification
Benzamide polypharmacology profiling
Multi-target activity profile
Target engagement across GPCR, PDE, bromodomain
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